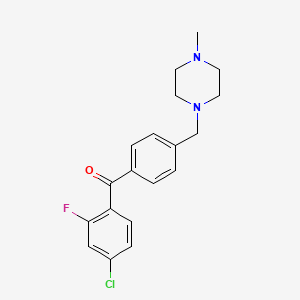

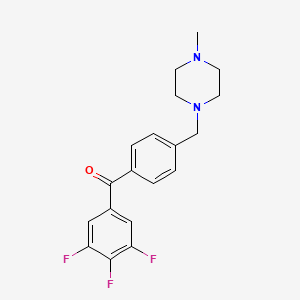

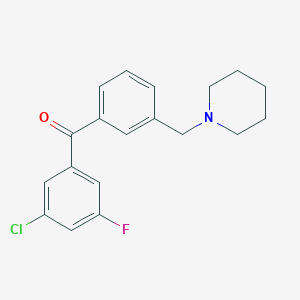

3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

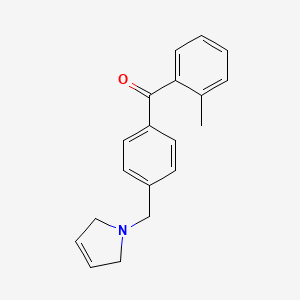

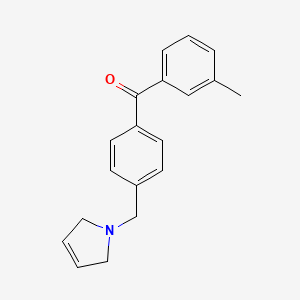

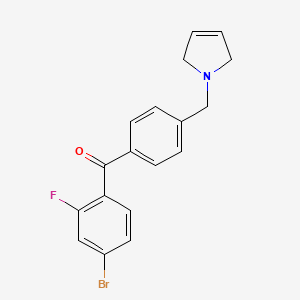

Synthesis Analysis

The papers describe different synthetic routes for related compounds. For example, a one-pot synthesis of a chloro-difluoromethoxy benzophenone derivative is reported, which involves fluorination and a Friedel–Crafts reaction . Another paper discusses the synthesis of a side product in the creation of a new anti-tuberculosis drug, which includes a piperidinyl methanone structure . Additionally, the synthesis of benzisoxazole derivatives with piperidine moieties is described, which could be relevant to the synthesis of the compound . These methods could potentially be adapted to synthesize "3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone" by altering the substituents and reaction conditions.

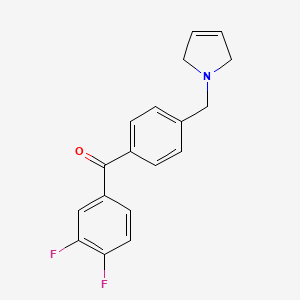

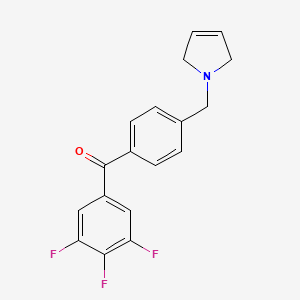

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . These studies provide detailed information on the molecular conformations and the types of intermolecular interactions that can stabilize these molecules. For instance, the piperidine and morpholine rings are found to adopt chair conformations, which is a common feature for such heterocycles .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of "3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone." However, they do discuss the reactivity of similar compounds. For example, the reactivity of tetrachloro-1,2-benzoquinone with various substrates, including piperidine, is explored, leading to the formation of heterocyclic compounds . These reactions could give insights into the potential reactivity of the benzophenone compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone" are not directly reported, the properties of structurally similar compounds can be inferred. Benzophenones generally have high melting points and are crystalline in nature . The presence of fluorine atoms can influence the acidity and stability of the compound, as well as its potential interactions with biological targets . The piperidine moiety can contribute to the basicity of the compound and its solubility in organic solvents .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antiproliferative Activity

A study focused on the synthesis of benzophenone derivatives possessing a pyridine nucleus and evaluated their antiproliferative activity against DLA cells in vitro and in vivo. Compounds with fluoro and chloro substituents exhibited significant activity, suggesting their potential in cancer treatment through the activation of caspase-activated DNase mediated nuclear fragmentation (Al‐Ghorbani et al., 2016).

Fluorinated Benzophenone Derivatives for Alzheimer's Disease

Research on fluorinated benzophenone derivatives aimed at developing multipotent agents against β-secretase and acetylcholinesterase for Alzheimer's disease treatment highlighted compounds with balanced micromolar potency against selected targets. One compound, in particular, showed no toxic effects and was identified as a promising lead for anti-AD drug candidates (Belluti et al., 2014).

Sulfonated Poly(p-phenylene) Derivatives

A study synthesized high molecular weight poly(2,5-benzophenone) derivatives for proton exchange membranes, demonstrating their organosolubility, thermal stability, and potential for high proton conductivity, indicating applications in fuel cell technologies (Ghassemi & Mcgrath, 2004).

Tumor Growth Inhibition and Angiogenesis

Research on novel synthetic benzophenone analogs explored their angiopreventive and tumor inhibition activities, suggesting that certain compounds significantly inhibited tumor growth through effects on neovessel formation and apoptosis, indicating potential in cancer therapy (Mohammed & Khanum, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3-chloro-5-fluorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFNO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-5-14(9-15)13-22-7-2-1-3-8-22/h4-6,9-12H,1-3,7-8,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLDALNFFCKOIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643158 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-5-fluoro-3'-piperidinomethyl benzophenone | |

CAS RN |

898793-44-7 |

Source

|

| Record name | (3-Chloro-5-fluorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.